1-Chloro-3-(2,6-difluorophenyl)propan-2-one
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Overview
Description
1-Chloro-3-(2,6-difluorophenyl)propan-2-one is an organic compound with the molecular formula C9H7ClF2O It is a chlorinated ketone derivative that features a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-(2,6-difluorophenyl)propan-2-one can be synthesized through several methods. One common approach involves the chlorination of 3-(2,6-difluorophenyl)propan-2-one using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as dichloromethane to facilitate the process.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-(2,6-difluorophenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions, or chromium trioxide (CrO3) in acetic acid.
Major Products Formed:
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
1-Chloro-3-(2,6-difluorophenyl)propan-2-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-chloro-3-(2,6-difluorophenyl)propan-2-one involves its interaction with molecular targets through various pathways. The compound’s reactivity is primarily attributed to the presence of the carbonyl group and the chlorine atom, which can participate in nucleophilic and electrophilic reactions. These interactions can lead to the formation of covalent bonds with target molecules, influencing their structure and function.
Comparison with Similar Compounds
1-Chloro-3-(2,6-difluorophenyl)propan-2-one can be compared with other similar compounds, such as:
1-Chloro-3-(2,3,6-trifluorophenyl)propan-2-one: This compound has an additional fluorine atom, which may alter its reactivity and properties.
1-Chloro-3-(2,4-difluorophenyl)propan-2-one: The position of the fluorine atoms can influence the compound’s chemical behavior and interactions.
Uniqueness: The unique combination of the chlorine atom and the difluorophenyl group in this compound imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-chloro-3-(2,6-difluorophenyl)propan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O/c10-5-6(13)4-7-8(11)2-1-3-9(7)12/h1-3H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKKLVBLZWKHEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CC(=O)CCl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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